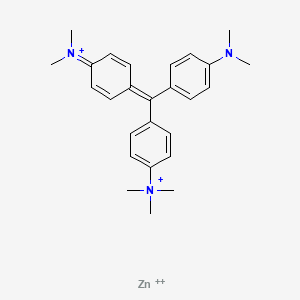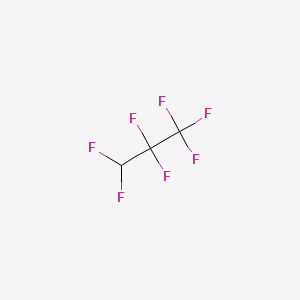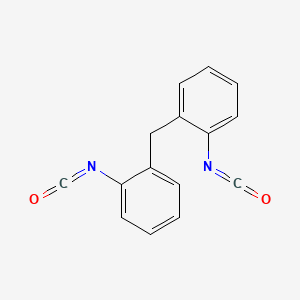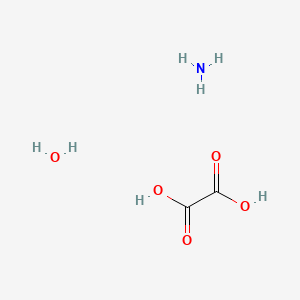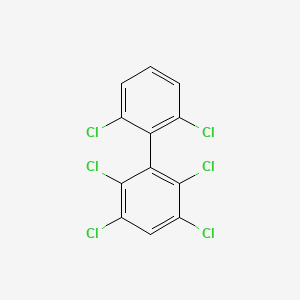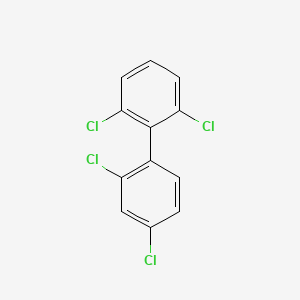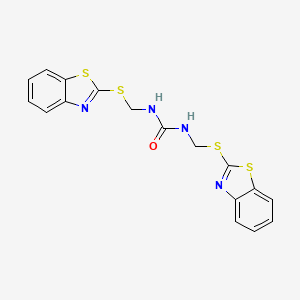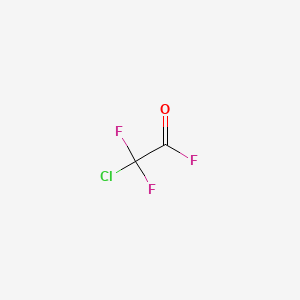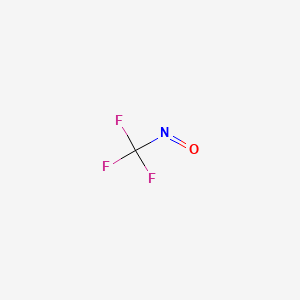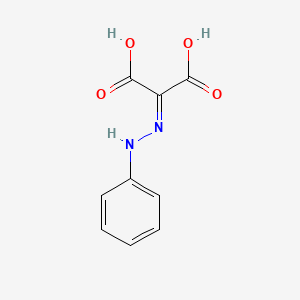
2-(2-苯基肼基)丙二酸
描述
2-(2-Phenylhydrazono)malonic acid is a chemical compound with the molecular formula C9H8N2O4 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(2-Phenylhydrazono)malonic acid consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure is not provided in the search results.科学研究应用
1. 高级氧化过程(AOPs)
高级氧化过程(AOPs)是研究的焦点,因为它们在解决水资源匮乏和环境中难降解化合物积累方面具有潜力。在一项详细研究中,特别关注了各种副产物(包括丙二酸)在AOPs背景下的作用,重点关注降解途径、生物毒性以及用于预测分子中反应位点的Fukui函数。这项研究的结果为增强AOP系统中的降解过程铺平了道路,突出了丙二酸衍生物(如2-(2-苯基肼基)丙二酸)在环境修复工作中的作用(Qutob et al., 2022)。
2. 抗氧化性能和结构-活性关系
与丙二酸衍生物密切相关的羟基肉桂酸类已经被严格分析其抗氧化性能。一项全面的回顾揭示了这些化合物的结构-活性关系(SARs),指出了不饱和键等特定结构特征在其活性中的关键作用。这项研究为进一步研究丙二酸衍生物及其潜在抗氧化应用奠定了基础,强调了需要进行详细的SAR研究以开发有效的抗氧化分子(Razzaghi-Asl et al., 2013)。
3. 抗氧化活性测定
关于确定抗氧化活性的分析方法的回顾勾画了各种测定方法,强调了结构特征及其对抗氧化效力的影响的重要性。这项研究强调了理解抗氧化过程的分子机制和动力学的重要性,为评估丙二酸衍生物在各种应用中的抗氧化潜力提供了一个平台(Munteanu & Apetrei, 2021)。
4. 药物传递系统
在药物传递领域,pH和糖敏感的逐层膜和微囊已被探索其潜在应用。这些系统可以对特定触发器(如pH变化)做出响应,提供药物的控制释放。该回顾提供了关于开发此类药物传递系统的见解,可能将丙二酸衍生物纳入用于靶向治疗干预(Sato et al., 2011)。
安全和危害
When handling 2-(2-Phenylhydrazono)malonic acid, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
未来方向
属性
IUPAC Name |
2-(phenylhydrazinylidene)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-8(13)7(9(14)15)11-10-6-4-2-1-3-5-6/h1-5,10H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRYCBOOVHGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338352 | |
| Record name | 2-(2-Phenylhydrazono)malonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylhydrazono)malonic acid | |
CAS RN |
40885-82-3 | |
| Record name | 2-(2-Phenylhydrazono)malonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


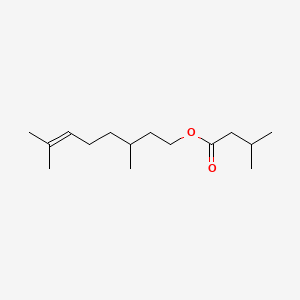
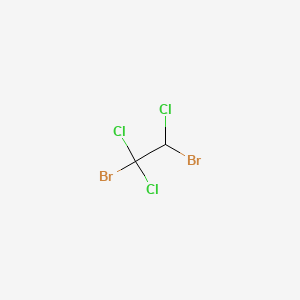
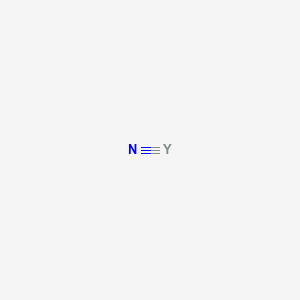
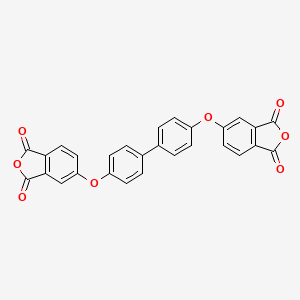
![1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-](/img/structure/B1596149.png)
